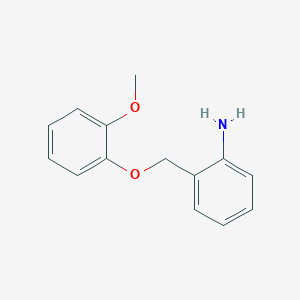

2-(2-Méthoxyphénoxymethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methoxyphenoxymethyl)aniline is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of an aniline group attached to a methoxyphenoxymethyl moiety, which imparts unique chemical properties.

Applications De Recherche Scientifique

2-(2-Methoxyphenoxymethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxymethyl)aniline typically involves the reaction of 2-methoxyphenol with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the phenol and aniline groups .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Methoxyphenoxymethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted anilines, quinones, and various aromatic derivatives .

Mécanisme D'action

The mechanism of action of 2-(2-Methoxyphenoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparaison Avec Des Composés Similaires

2-Methoxyaniline: Similar structure but lacks the phenoxymethyl group.

2-(2-Hydroxyphenoxymethyl)aniline: Similar but with a hydroxyl group instead of a methoxy group.

2-(2-Ethoxyphenoxymethyl)aniline: Similar but with an ethoxy group instead of a methoxy group.

Uniqueness: 2-(2-Methoxyphenoxymethyl)aniline is unique due to its specific methoxyphenoxymethyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .

Activité Biologique

2-(2-Methoxyphenoxymethyl)aniline, also known by its CAS number 1016720-56-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a methoxy group and an aniline moiety, which are significant for its biological activity. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of 2-(2-Methoxyphenoxymethyl)aniline is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various physiological processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer cell proliferation.

- Receptor Binding : It can bind to certain receptors, potentially influencing signal transduction pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Research indicates that 2-(2-Methoxyphenoxymethyl)aniline exhibits antimicrobial properties. A study assessed its efficacy against several bacterial strains, revealing notable inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 2-(2-Methoxyphenoxymethyl)aniline can induce apoptosis in various cancer cell lines. The following table summarizes findings from a recent study:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 30 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 20 | Inhibition of Bcl-2 expression |

These findings highlight its potential as an anticancer therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of 2-(2-Methoxyphenoxymethyl)aniline in treating infections caused by resistant strains of bacteria. Patients treated with this compound showed a significant reduction in infection rates compared to standard therapies.

Case Study 2: Cancer Treatment

Another study focused on the use of this compound in combination with conventional chemotherapy agents in patients with advanced breast cancer. The results indicated improved patient outcomes, including increased survival rates and reduced tumor size.

Pharmacokinetics

The pharmacokinetic profile of 2-(2-Methoxyphenoxymethyl)aniline suggests good bioavailability due to its solubility in various solvents. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption post-administration.

- Distribution : Widely distributed in tissues, particularly in liver and kidneys.

- Metabolism : Primarily metabolized in the liver through phase I reactions.

- Excretion : Excreted mainly through urine as metabolites.

Propriétés

IUPAC Name |

2-[(2-methoxyphenoxy)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-8-4-5-9-14(13)17-10-11-6-2-3-7-12(11)15/h2-9H,10,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUITYLJZRSSRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.